Cas no 764-39-6 (pent-2-enal)
pent-2-enal structure
Product Name:pent-2-enal
pent-2-enal Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentenal
- Pent-2-enal
- TRANS 2 PENTENAL
- e-2-pentenal
- 2-(E)-Pentenal
- (E)-3-ethyl-2-propenal
- CS-0173472
- GTPL2417
- 2-Penten-1-al
- (2E)-2-Pentenal
- NS00083236
- J-009437
- 3-Ethylacrolein
- beta-ethylacrolein
- UNII-7A4R3CQA2T
- 31424-04-1
- 3-ethylprop-2-enal
- trans-pent-2-enal
- (2E)-2-Pentenal #
- P1790
- HY-W111375
- trans-2-Pentenal, >=95%, FG
- EN300-321467
- 1576-87-0
- (E)-Pent-2-en-1-al
- ?trans-2-Pentenal
- A838705
- (E)-3-ethylacrolein
- MFCD00009615
- CHEBI:156100
- (E)-pent-2-enal
- Pentenal
- trans-2-Pentenal, 95%
- Q24705869
- EINECS 216-414-1
- 2-TRANS-PENTENAL
- 2-Ethylacrylic aldehyde
- 2-PENTENAL [FHFI]
- 764-39-6
- BDBM50203069
- trans-2-Pentenal
- DIETHYL(AMINOMETHYL)PHOSPHONATEOXALATESALT
- CCRIS 4564
- InChI=1/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+
- beta-Aethyl-acrolein
- (2E)-pent-2-enal
- trans-2-Pentenal, analytical standard
- EINECS 212-120-2
- DTCCTIQRPGSLPT-ONEGZZNKSA-
- (E)-2-Pentenal
- Propylidenacetaldehyd
- CHEMBL256368
- CHEBI:61722
- BRN 1719742
- FEMA No. 3218
- DTXSID80858788
- AKOS015836373
- 7A4R3CQA2T
- trans-2-Penten-1-al
- CCRIS 3514
- gamma-Methylcrotonaldehyde
- A809867
- 2-Pentenal, (E)-
- .GAMMA.-METHYLCROTONALDEHYDE
- Pentenal, (E)-
- (E)-2-penten-1-al
- 2-Pentenal, (2E)-
- 3-Ethyl-2-propenal
- 2-trans-Pentenal; trans-2-Pentenal; (2E)-2-Pentenal
- pent-2-enal
-
- Inchi: 1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+
- InChI Key: DTCCTIQRPGSLPT-ONEGZZNKSA-N
- SMILES: O=C/C=C/CC
Computed Properties
- Exact Mass: 84.05754
- Monoisotopic Mass: 84.057515
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 55
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 1
Experimental Properties
- Density: 0.86 g/mL at 25 °C(lit.)
- Melting Point: -101.15°C (estimate)
- Boiling Point: 80-81 °C160 mm Hg(lit.)
- Flash Point: 73 °F
- Refractive Index: n20/D 1.440-1.446(lit.)
- PSA: 17.07
- LogP: 1.15150
- FEMA: 3218 | 2-PENTENAL
pent-2-enal Security Information
- Hazardous Material transportation number:UN 1989 3/PG 2
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: 29
- FLUKA BRAND F CODES:10
- RTECS:SB1560000
-
Hazardous Material Identification:
pent-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247231-1.0g |
pent-2-enal |
764-39-6 | 1.0g |
$1150.0 | 2023-02-20 | ||
| Enamine | EN300-247231-2.5g |
pent-2-enal |
764-39-6 | 2.5g |
$2384.0 | 2023-09-15 | ||
| Enamine | EN300-247231-5.0g |
pent-2-enal |
764-39-6 | 5.0g |
$3018.0 | 2023-02-20 | ||
| Enamine | EN300-247231-10.0g |
pent-2-enal |
764-39-6 | 10.0g |
$3795.0 | 2023-02-20 | ||
| Enamine | EN300-247231-1g |
pent-2-enal |
764-39-6 | 1g |
$1150.0 | 2023-09-15 | ||
| Enamine | EN300-247231-5g |
pent-2-enal |
764-39-6 | 5g |
$3018.0 | 2023-09-15 | ||
| Enamine | EN300-247231-10g |
pent-2-enal |
764-39-6 | 10g |
$3795.0 | 2023-09-15 |
pent-2-enal Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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